molecular formula C15H18Cl2N2O2 B5637277 N-[2-(2,3-dichlorophenyl)ethyl]-1-ethyl-5-oxo-3-pyrrolidinecarboxamide

N-[2-(2,3-dichlorophenyl)ethyl]-1-ethyl-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5637277
M. Wt: 329.2 g/mol
InChI Key: JGZPBJBLEHPQCI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis : Crystal structure analysis, including single-crystal X-ray diffraction, is utilized to determine the molecular structure of synthesized compounds. This analysis provides insights into the molecular geometries, intermolecular interactions, and conformational variations of the compounds under study (Hu Yang, 2009).

Chemical Reactions and Properties : The chemical reactions involving these compounds can include nucleophilic substitution, amide formation, and ring-closing mechanisms. The properties of these compounds, such as reactivity and stability, are influenced by their specific structural features, including the presence of dichlorophenyl groups and pyrrolidine rings (Song, 2007).

Physical Properties Analysis : The physical properties such as melting points, solubility, and crystallinity are essential for understanding the behavior of these compounds under different conditions. These properties are determined through methods like thermal gravimetric analysis and differential thermal analysis (Faghihi & Mozaffari, 2008).

Chemical Properties Analysis : The chemical properties, including reactivity towards various reagents, stability under different conditions, and interaction with biological targets, are vital for understanding the potential applications of these compounds. Studies on these aspects involve spectroscopic methods, chromatographic techniques, and biological assays to evaluate the compounds' chemical behavior and interaction mechanisms (Pinna et al., 2002).

properties

IUPAC Name

N-[2-(2,3-dichlorophenyl)ethyl]-1-ethyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O2/c1-2-19-9-11(8-13(19)20)15(21)18-7-6-10-4-3-5-12(16)14(10)17/h3-5,11H,2,6-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZPBJBLEHPQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)C(=O)NCCC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,3-dichlorophenyl)ethyl]-1-ethyl-5-oxo-3-pyrrolidinecarboxamide

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